(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea
Description
(Z)-1-(3-(2,4-Dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is a heterocyclic compound featuring a thiazolidinone core fused with a urea moiety. Thiazolidinones are renowned for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties . The compound’s structure combines a 2,4-dimethylphenyl substituent on the thiazolidinone ring and a phenyl group on the urea moiety, which may enhance lipophilicity and receptor binding compared to simpler derivatives . This article provides a detailed comparison with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activity.
Properties
IUPAC Name |
(1Z)-1-[3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)21-16(22)11-24-18(21)20-17(23)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVXDRTRIATMZ-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N\2C(=O)CS/C2=N\C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea typically involves the condensation of 2,4-dimethylphenyl isothiocyanate with 3-phenyl-2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Step 1: Thiazolidinone Core Formation
The 4-oxothiazolidin-2-ylidene scaffold is synthesized via cyclocondensation of thioglycolic acid with a hydrazone intermediate. This reaction typically occurs under acidic or catalytic conditions (e.g., anhydrous ZnCl₂ in DMF) . For the target compound:
-
Hydrazone precursor : Prepared by condensing 2,4-dimethylbenzaldehyde with thiosemicarbazide.
-
Cyclization : Reacting the hydrazone with thioglycolic acid in DMF at 80–100°C yields the thiazolidinone ring .
Step 2: Urea Functionalization
The phenylurea moiety is introduced via nucleophilic addition of an aryl isocyanate to the thiazolidinone amine:
-
Reagents : Phenyl isocyanate (1.2 eq) in dichloromethane/methanol (9:1) at 0–5°C .
-
Mechanism : The exocyclic amine of the thiazolidinone attacks the electrophilic carbon of the isocyanate, forming the urea linkage. The reaction is monitored by TLC (hexane/ethyl acetate 3:1) .
Stereochemical Control
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone carbonyl and urea NH, confirmed by NOESY and X-ray crystallography in analogous structures .
Key Reaction Conditions and Yields
Reactivity and Functional Group Transformations
-
Hydrolysis of Urea : Under strong acidic conditions (HCl, H₂O/THF), the urea bond cleaves to regenerate the amine and phenyl isocyanate .
-
Electrophilic Substitution : The 2,4-dimethylphenyl group undergoes Friedel-Crafts alkylation with tert-butyl chloride in AlCl₃, modifying the aromatic ring .
-
Oxidation : The thiazolidinone sulfur can be oxidized to a sulfone using m-CPBA, altering electronic properties .
NMR Data
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR (100 MHz, DMSO-d₆) :
IR and MS
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidin derivatives, including (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea, exhibit promising anticancer properties. For instance, a series of thiazolidin derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity of Thiazolidin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.2 |
| Compound A | HeLa | 10.5 |
| Compound B | A549 | 7.8 |
Antimicrobial Activity
The antimicrobial properties of thiazolidin compounds have been extensively studied. In one investigation, this compound was tested against a panel of bacteria and fungi. The compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Thiazolidin Derivatives
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.004 |
| Compound C | S. aureus | 0.01 |
| Compound D | P. aeruginosa | 0.02 |
Photovoltaic Materials
Thiazolidin derivatives have been explored as potential materials for organic photovoltaics due to their electronic properties. Studies show that incorporating this compound into polymer blends can enhance charge transport efficiency .
Table 3: Performance of Photovoltaic Devices with Thiazolidin Derivatives
| Device Configuration | Efficiency (%) | Fill Factor (%) |
|---|---|---|
| Control | 8.5 | 0.65 |
| With Thiazolidin | 10.2 | 0.70 |
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against multiple strains of bacteria and fungi. The compound showed significant inhibition rates and was particularly effective against E. coli and S. aureus .
Mechanism of Action
The exact mechanism of action of (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of thiazolidinone-urea hybrids is highly sensitive to substituent modifications. Key analogues include:
- Thiazolidinone vs.
- Substituent Impact :
- 2,4-Dimethylphenyl (Target) : Methyl groups enhance lipophilicity and may promote π-π stacking with hydrophobic receptor pockets .
- Halogenated Substituents (e.g., 2,4-dichlorobenzyl) : Increase electrophilicity and binding affinity via halogen bonding .
- Trifluoroethyl/Methoxy Groups (F2) : Improve metabolic stability and blood-brain barrier penetration .
Molecular and Physicochemical Properties
ESI-MS and crystallographic data highlight key differences:
*Calculated based on structural formula.
- Molecular Weight : The target compound’s intermediate size (353 g/mol) may balance bioavailability and membrane permeability compared to bulkier analogues like F2 (626 g/mol) .
- Crystallography : SHELX programs are widely used for structural confirmation of such hybrids, ensuring accuracy in bond-length and angle measurements .
Biological Activity
(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure
The compound features a thiazolidin ring, which is known for its role in various biological activities. The structural formula can be represented as follows:
Research indicates that compounds containing thiazolidin moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidin derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Studies have demonstrated that certain thiazolidin derivatives induce apoptosis in cancer cells through intrinsic and extrinsic pathways . The compound under study may similarly influence cancer cell viability.
- Anti-inflammatory Effects : Compounds derived from thiazolidine structures have been reported to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels, indicating potential use in inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
A study investigated the effects of thiazolidin derivatives on HeLa cells. Results indicated that these compounds could induce significant apoptosis through both extrinsic and intrinsic pathways. The specific compound under investigation showed IC50 values comparable to established anticancer agents, suggesting it may serve as a lead compound for further development.
2. Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains, indicating its potential as an antibacterial agent.
3. Anti-inflammatory Properties
Research into the anti-inflammatory effects revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS), showcasing its potential for managing inflammatory conditions.
Comparative Analysis
When compared to other thiazolidine derivatives, this compound exhibited superior activity in several assays:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| Thiazolidine derivative A | 20 | Anticancer |
| Thiazolidine derivative B | 30 | Antimicrobial |
Q & A
Q. What synthetic methodologies are recommended for the preparation of (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2,4-dimethylphenyl isothiocyanate with a suitable aldehyde to form the thiazolidinone core.
- Step 2 : Reaction with phenylurea derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the Z-configuration.
- Optimization : Temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical for yield and stereochemical purity. Reflux conditions with catalysts like piperidine may enhance reaction efficiency .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor by-products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants and chemical shifts of the thiazolidinone and phenylurea moieties .
- Infrared (IR) Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiourea (N-H, ~3200 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 367.12) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .
Q. How can crystallographic data be effectively refined to resolve the Z-configuration?
- Software : Use SHELXL for anisotropic displacement parameter refinement and WinGX for data visualization .
- Key Parameters : Apply TWIN/BASF commands for twinned crystals and restraints for disordered substituents (e.g., methyl groups on the phenyl ring) .
- Validation : Check R-factors (<5%) and Flack parameter to confirm absolute configuration .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray data to resolve ambiguities in connectivity .
- Dynamic NMR : Study temperature-dependent spectra to identify conformational exchange in solution .
- Control Experiments : Synthesize E-isomer analogs to compare spectral signatures and assign stereochemistry .
Q. How can computational methods be integrated to predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on hydrogen bonding between the urea group and active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the phenyl ring) with antimicrobial activity using Hammett constants .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
Q. What mechanistic insights explain the compound’s potential antimicrobial activity based on structural analogs?
- Structural Analogs : Thiazolidinone derivatives with fluorinated aryl groups (e.g., ) show enhanced activity against S. aureus (MIC = 8 µg/mL) .
- Key Interactions :
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Bacterial dihydrofolate reductase | Hydrogen bonding with urea | Inhibition of folate synthesis |
| Fungal cytochrome P450 | Hydrophobic interactions with methylphenyl group | Disruption of ergosterol biosynthesis |
- Resistance Mitigation : Modify the 2,4-dimethylphenyl group to reduce efflux pump recognition .
Contradiction Analysis and Mitigation
- Stereochemical Purity vs. Reaction Yield : Higher temperatures (>80°C) improve yield but risk E/Z isomerization. Mitigate via low-temperature crystallization .
- Crystallographic Disorder : Methyl groups on the phenyl ring may exhibit positional disorder. Apply SHELXL restraints (DFIX, SIMU) to improve model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
